![molecular formula C12H18N2O4S2 B5527615 4-morpholin-4-ylsulfonyl-N-propan-2-ylthiophene-2-carboxamide](/img/structure/B5527615.png)
4-morpholin-4-ylsulfonyl-N-propan-2-ylthiophene-2-carboxamide
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Overview
Description
4-morpholin-4-ylsulfonyl-N-propan-2-ylthiophene-2-carboxamide is a complex organic compound that features a thiophene ring substituted with a morpholinylsulfonyl group and a propan-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-morpholin-4-ylsulfonyl-N-propan-2-ylthiophene-2-carboxamide typically involves multi-step organic reactions. One common method includes the initial formation of the thiophene ring, followed by the introduction of the morpholinylsulfonyl group and the propan-2-yl group. Key reactions may include:
Gewald Reaction: A condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives.
Paal–Knorr Synthesis: Condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
4-morpholin-4-ylsulfonyl-N-propan-2-ylthiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, potentially altering its electronic properties.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, which can modify the compound’s reactivity.
Substitution: Replacement of one functional group with another, which can be used to introduce new properties or functionalities.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution Reactions: Often involve nucleophiles like amines or thiols under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or amines.
Scientific Research Applications
4-morpholin-4-ylsulfonyl-N-propan-2-ylthiophene-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress or inflammation.
Mechanism of Action
The mechanism by which 4-morpholin-4-ylsulfonyl-N-propan-2-ylthiophene-2-carboxamide exerts its effects involves interactions with specific molecular targets. These may include:
Enzyme Inhibition: The compound may bind to the active site of enzymes, preventing their normal function.
Signal Transduction Pathways: It may interfere with cellular signaling pathways, altering cellular responses and functions.
Comparison with Similar Compounds
Similar Compounds
4-nitrophenylsulfonyltryptophan: A sulfonamide compound with similar structural features.
Thiophene Derivatives: Various thiophene-based compounds with different substituents that exhibit similar chemical properties.
Uniqueness
4-morpholin-4-ylsulfonyl-N-propan-2-ylthiophene-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct electronic and steric properties. This makes it particularly useful in applications requiring precise molecular interactions.
Properties
IUPAC Name |
4-morpholin-4-ylsulfonyl-N-propan-2-ylthiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O4S2/c1-9(2)13-12(15)11-7-10(8-19-11)20(16,17)14-3-5-18-6-4-14/h7-9H,3-6H2,1-2H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGVHWBOTUAQOAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC(=CS1)S(=O)(=O)N2CCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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